2-Cyclopropoxy-4-ethyl-N-methylaniline
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Overview
Description
2-Cyclopropoxy-4-ethyl-N-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a cyclopropoxy group, an ethyl group, and a methylated amine group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-ethyl-N-methylaniline can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of a suitable precursor, such as 2-cyclopropoxy-4-ethyl-nitrobenzene, followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of reducing agents like hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-4-ethyl-N-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated products .
Scientific Research Applications
2-Cyclopropoxy-4-ethyl-N-methylaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-ethyl-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
4-Methylaniline: An aniline derivative with a methyl group attached to the benzene ring.
2-Ethyl-N-methylaniline: Similar to 2-Cyclopropoxy-4-ethyl-N-methylaniline but lacks the cyclopropoxy group.
Uniqueness
This compound is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-ethyl-N-methylaniline |
InChI |
InChI=1S/C12H17NO/c1-3-9-4-7-11(13-2)12(8-9)14-10-5-6-10/h4,7-8,10,13H,3,5-6H2,1-2H3 |
InChI Key |
IGLJWEOTUMYTGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)NC)OC2CC2 |
Origin of Product |
United States |
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